5-(Naphthalen-1-yl)pentan-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H19N |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
5-naphthalen-1-ylpentan-1-amine |
InChI |
InChI=1S/C15H19N/c16-12-5-1-2-7-13-9-6-10-14-8-3-4-11-15(13)14/h3-4,6,8-11H,1-2,5,7,12,16H2 |
InChI Key |
UNZAPRWRLHDGIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCCN |
Origin of Product |
United States |
Contextualization Within Naphthylamine Derivatives Research
Naphthylamines are derivatives of naphthalene (B1677914), an aromatic hydrocarbon, and are characterized by the presence of an amine group. ekb.egresearchgate.net This class of compounds has been a cornerstone in the development of synthetic dyes and has demonstrated a wide range of applications in medicinal chemistry and materials science. ekb.eg
Research into naphthylamine derivatives has yielded compounds with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ekb.egnih.gov For instance, certain derivatives incorporating thiazolidinone or oxadiazole moieties have been synthesized and evaluated for their potential as therapeutic agents. nih.gov The naphthalene core is a versatile scaffold, and modifications to its structure, including the position and nature of substituents, can dramatically alter the compound's chemical and biological properties. The addition of alkylamine chains, such as the pentylamine group in the compound of interest, can influence factors like solubility, basicity, and the ability to interact with biological targets.
The fundamental structure of 1-naphthylamine (B1663977), the parent compound from which 5-(Naphthalen-1-yl)pentan-1-amine is derived, has been a subject of study for its role as a precursor in various chemical syntheses. researchgate.net Its reactivity and the methods for its preparation are well-documented, often involving the reduction of 1-nitronaphthalene. The study of silyl-substituted naphthalene derivatives has also provided insights into how substitutions on the naphthalene ring affect its photophysical properties, such as UV absorption and fluorescence. mdpi.com
Significance of Investigating 5 Naphthalen 1 Yl Pentan 1 Amine for Fundamental Chemical Science
A systematic study of this molecule could provide valuable data on structure-property relationships within the broader class of naphthylalkylamines. Key areas of fundamental interest include:
Spectroscopic Properties: A detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data would confirm its structure and provide a benchmark for similar compounds. Investigating its fluorescence spectroscopy could reveal unique photophysical properties conferred by the interplay between the naphthalene (B1677914) fluorophore and the pentylamine chain.
Chemical Reactivity: Understanding the reactivity of the primary amine group in the context of the bulky naphthalene substituent is crucial. Such studies could explore its utility as a building block or intermediate in the synthesis of more complex molecules.
Supramolecular Chemistry: The presence of both an aromatic ring capable of π-π stacking and an amine group capable of hydrogen bonding suggests that 5-(Naphthalen-1-yl)pentan-1-amine could be a valuable component in the design of novel supramolecular assemblies.
Below are the basic chemical properties of this compound.
| Property | Value |
| Molecular Formula | C15H19N |
| Molar Mass | 213.32 g/mol |
| CAS Number | 2408963-57-3 (hydrochloride salt) |
To better understand the potential characteristics of this compound, the properties of its core components are presented below.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Features |
| Naphthalene | C10H8 | 128.17 | Aromatic, planar, fluorescent |
| Pentan-1-amine | C5H13N | 87.16 | Aliphatic, flexible, basic, water-soluble |
Overview of Current Research Gaps and Future Directions
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of this compound in solution. It provides detailed information about the chemical environment of each nucleus.
The bond connecting the naphthalene ring to the pentyl chain is a site of potential rotational isomerism, also known as atropisomerism, if rotation is sufficiently hindered. In the case of this compound, the barrier to rotation around the C1-C1' bond is influenced by steric hindrance between the peri-hydrogen (at position 8 of the naphthalene ring) and the methylene (B1212753) group of the pentyl chain.
Variable temperature NMR studies are crucial for investigating such dynamic processes. At low temperatures, the rotation around the C-C single bond may slow down to the NMR timescale, leading to the appearance of distinct signals for different rotational isomers (rotamers). As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. The coalescence temperature can be used to calculate the energy barrier for this rotation. While specific studies on this compound are not prevalent, research on similar 1-alkylnaphthalene compounds suggests that the energy barrier to rotation is generally low, and distinct rotamers are typically not observable at room temperature.
To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound, multi-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. It would be used to trace the connectivity of the protons within the pentyl chain and to assign the coupled protons within the naphthalene ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly powerful for establishing long-range connectivity. For instance, it can show a correlation between the protons of the methylene group adjacent to the naphthalene ring and the quaternary carbons of the ring, confirming the attachment point of the alkyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's conformation and the relative orientation of the naphthalene ring and the pentyl chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Naphthalene H-2 | 7.40-7.50 | 125.8 |
| Naphthalene H-3 | 7.35-7.45 | 125.6 |
| Naphthalene H-4 | 7.85-7.95 | 128.8 |
| Naphthalene H-5 | 7.75-7.85 | 126.5 |
| Naphthalene H-6 | 7.45-7.55 | 125.9 |
| Naphthalene H-7 | 7.45-7.55 | 123.5 |
| Naphthalene H-8 | 8.00-8.10 | 126.0 |
| Pentyl C1'-H₂ | 3.05-3.15 | 32.5 |
| Pentyl C2'-H₂ | 1.65-1.75 | 29.0 |
| Pentyl C3'-H₂ | 1.35-1.45 | 26.0 |
| Pentyl C4'-H₂ | 1.50-1.60 | 31.5 |
| Pentyl C5'-H₂ | 2.70-2.80 | 42.0 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.
The IR spectrum would be characterized by:
N-H stretching vibrations: Typically appearing in the region of 3300-3500 cm⁻¹, primary amines show two bands corresponding to symmetric and asymmetric stretching modes.
C-H stretching vibrations: Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl chain appear just below 3000 cm⁻¹.
N-H bending vibrations: These are found in the range of 1590-1650 cm⁻¹.
C=C stretching vibrations: The characteristic stretching of the naphthalene ring aromatic bonds occurs in the 1450-1600 cm⁻¹ region.
C-N stretching vibrations: These vibrations are typically observed between 1000 and 1250 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in probing the C-C backbone of the pentyl chain and the aromatic ring vibrations. The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis. Intermolecular hydrogen bonding involving the primary amine group would lead to a broadening and a shift to lower frequencies of the N-H stretching bands in the IR spectrum.
Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electron ionization (EI) would likely lead to several characteristic fragmentation pathways.
The molecular ion peak (M⁺) would be observed at m/z 213. The most prominent fragmentation pathway would involve the cleavage of the C-C bond beta to the nitrogen atom, a common fragmentation for amines. This would result in the formation of a stable iminium ion at m/z 30. Another significant fragmentation would be the benzylic cleavage, leading to the formation of a stable naphthylmethyl cation or a related tropylium-like ion at m/z 141. Further fragmentation of the pentyl chain and the naphthalene ring would produce a complex pattern of lower mass ions.
Table 2: Potential Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment |
|---|---|
| 213 | [M]⁺ (Molecular Ion) |
| 141 | [C₁₀H₇CH₂]⁺ (Naphthylmethyl cation) |
Analysis of the isotopic abundance pattern, particularly the ratio of the M+1 peak to the M peak, can confirm the elemental composition, specifically the number of carbon atoms in the molecule.
X-ray Crystallography of this compound and its Salts/Derivatives
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. A crystal structure of this compound or one of its salts would reveal precise bond lengths, bond angles, and torsion angles.
The conformation of the pentyl chain (e.g., all-trans or gauche) and the relative orientation of the naphthalene ring with respect to the chain would be determined. In the solid state, intermolecular hydrogen bonds involving the primary amine group and potentially π-π stacking interactions between the naphthalene rings of adjacent molecules would likely play a significant role in the crystal packing.
This compound itself is not chiral. However, if the molecule were to be derivatized with a chiral reagent or if it were to crystallize in a chiral space group, the determination of the absolute configuration would become relevant. For instance, the formation of a salt with a chiral acid, such as tartaric acid, would result in diastereomers that could be separated. X-ray crystallography of a single crystal of one of these diastereomers would allow for the determination of the absolute configuration of the chiral center using anomalous dispersion effects, typically by calculating the Flack parameter.
Analysis of Crystal Packing and Intermolecular Non-Covalent Interactions
Detailed crystallographic data for this compound is not currently published. However, the crystal packing of related n-alkyl-naphthalene compounds is often governed by a combination of weak intermolecular forces.
Hydrogen Bonding: The primary amine group (-NH2) in this compound is capable of acting as a hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. In the solid state, it is highly probable that N-H···N hydrogen bonds would be a dominant feature, leading to the formation of chains or more complex networks of molecules.
π-Stacking: The naphthalene moiety provides a large, electron-rich aromatic system conducive to π-π stacking interactions. These interactions, where the planes of the naphthalene rings of adjacent molecules align, are a significant contributor to the cohesive energy of the crystal lattice in many aromatic compounds. In the case of (E)-N-[(E)-3-(4-methoxy-phenyl)allyl-idene]naphthalen-1-amine, a related naphthalene derivative, weak π-π interactions with a centroid-centroid distance of 3.7781 (10) Å have been observed. nih.gov
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Participating Groups | Expected Significance |
|---|---|---|
| Hydrogen Bonding | -NH2 group | High |
| π-Stacking | Naphthalene rings | High |
Polymorphism and its Influence on Solid-State Structure
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible side chains like n-alkyl-aromatic compounds. Different polymorphs arise from variations in the packing of molecules in the crystal lattice and can exhibit distinct physical properties such as melting point, solubility, and stability.
For n,n'-dialkyl-naphthalene diimides, a class of related compounds, rich polymorphic behavior has been observed. rsc.org The stability of different polymorphs in these systems is influenced by the competition between intermolecular π-π interactions and the conformational flexibility of the alkyl chains. rsc.org It is plausible that this compound could also exhibit polymorphism, with different crystalline forms potentially accessible under varying crystallization conditions. The specific polymorph obtained would likely depend on factors such as solvent, temperature, and cooling rate. However, without experimental data, the existence and nature of any polymorphs of this compound remain speculative.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Investigations
If this compound were to be synthesized in a chiral form, for instance by introducing a stereocenter in the pentyl chain, chiroptical spectroscopy techniques such as Circular Dichroism (CD) would be invaluable for its stereochemical analysis. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The naphthalene moiety acts as a strong chromophore. In a chiral environment, the electronic transitions of the naphthalene ring can give rise to distinct CD signals. For example, studies on 1,8-naphthalimides have demonstrated that the π → π* transition of the naphthalene chromophore is sensitive to the absolute configuration of nearby chiral amines, leading to characteristic exciton-coupled CD spectra. acs.org
A practical approach for the stereochemical analysis of chiral amines involves their reaction with a chiral derivatizing agent to form a new molecule with a distinct CD signature. nih.gov For a chiral version of this compound, this would allow for the determination of its absolute configuration and enantiomeric purity.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| This compound hydrochloride |
| (E)-N-[(E)-3-(4-methoxy-phenyl)allyl-idene]naphthalen-1-amine |
| n,n'-dialkyl-naphthalene diimides |
Due to the absence of specific published research focusing on the computational and theoretical chemistry of this compound, a detailed article with specific research findings and data tables as requested cannot be generated at this time. Extensive searches for scholarly articles and computational data on this particular compound did not yield the necessary information to fulfill the detailed outline provided.
Computational studies involving Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, conformational analysis, and molecular dynamics simulations are highly specific to the molecule under investigation. Without published studies on this compound, any attempt to generate the requested data tables and detailed findings would be speculative and would not adhere to the requirement for scientifically accurate content based on diverse sources.
Further research by the scientific community would be required to produce the specific computational and theoretical data needed to construct the requested article.
Computational and Theoretical Chemistry of 5 Naphthalen 1 Yl Pentan 1 Amine
Theoretical Prediction of Spectroscopic Properties
The spectroscopic characteristics of 5-(Naphthalen-1-yl)pentan-1-amine can be rigorously investigated using computational quantum chemistry. These theoretical methods allow for the prediction of various spectra, providing insights into the molecule's electronic structure, vibrational modes, and magnetic environment of its nuclei, which can guide and complement experimental work.
Computational NMR Chemical Shift and Vibrational Frequency Predictions
The ground-state geometry of this compound can be optimized using Density Functional Theory (DFT), a widely used quantum mechanical modeling method. Functionals such as B3LYP combined with a comprehensive basis set like 6-311++G(d,p) are commonly employed for such calculations. Following geometry optimization, the absence of imaginary frequencies in the vibrational analysis confirms that the structure corresponds to a true energy minimum.
This optimized geometry serves as the basis for predicting both NMR chemical shifts and vibrational frequencies. The Gauge-Independent Atomic Orbital (GIAO) method is a standard protocol for calculating NMR shielding tensors, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.govmdpi.com Such calculations can predict the ¹H and ¹³C NMR spectra, aiding in the structural elucidation and assignment of experimental resonances. nih.gov
Vibrational frequency calculations provide theoretical Infrared (IR) and Raman spectra. These calculations determine the fundamental vibrational modes of the molecule, which are associated with specific stretching, bending, and torsional motions of the atoms. The predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. researchgate.net
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Primary Amine | N-H Symmetric Stretch | 3450 |
| Primary Amine | N-H Asymmetric Stretch | 3540 |
| Primary Amine | N-H Scissoring | 1620 |
| Alkyl Chain | C-H Asymmetric Stretch | 2960 |
| Alkyl Chain | C-H Symmetric Stretch | 2875 |
| Naphthalene (B1677914) Ring | Aromatic C-H Stretch | 3050 - 3100 |
| Naphthalene Ring | Aromatic C=C Stretch | 1595, 1510, 1460 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Chemical shifts (δ) are reported in ppm relative to TMS.
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene | C1 | - | 134.2 |
| Naphthalene | C2 | 7.45 | 126.1 |
| Naphthalene | C3 | 7.52 | 125.8 |
| Naphthalene | C4 | 7.89 | 128.9 |
| Naphthalene | C4a | - | 131.7 |
| Naphthalene | C5 | 7.80 | 126.5 |
| Naphthalene | C6 | 7.48 | 125.5 |
| Naphthalene | C7 | 7.41 | 123.7 |
| Naphthalene | C8 | 8.05 | 129.3 |
| Naphthalene | C8a | - | 133.9 |
| Pentyl Chain | C1' (Naphthyl-CH₂) | 3.10 | 32.5 |
| Pentyl Chain | C2' | 1.75 | 29.8 |
| Pentyl Chain | C3' | 1.40 | 26.3 |
| Pentyl Chain | C4' | 1.55 | 31.5 |
| Pentyl Chain | C5' (CH₂-NH₂) | 2.85 | 42.1 |
| Amine | NH₂ | 1.90 (broad) | - |
Simulation of Electronic Absorption and Emission Spectra
The electronic properties, including absorption and emission spectra, are governed by transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating these electronic spectra. mdpi.com The calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Visible spectrum.
For this compound, the key chromophore is the naphthalene ring. The simulations are expected to show strong π→π* transitions characteristic of the aromatic system. The introduction of the pentylamine substituent may cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene due to weak electron-donating effects. mdpi.com
Simulations can also provide insights into the nature of the excited state, allowing for the prediction of fluorescence emission wavelengths. By optimizing the geometry of the first singlet excited state (S₁), the energy difference between the S₁ and the ground state (S₀) can be calculated to predict the emission maximum. The difference between the absorption and emission maxima provides the theoretical Stokes shift.
Table 3: Predicted Electronic Absorption and Emission Properties Calculations based on TD-DFT/CAM-B3LYP/6-311++G(d,p) in a simulated solvent environment (e.g., ethanol).
| Property | Predicted Value |
| Absorption Maximum (λ_max) | 285 nm |
| Molar Absorptivity (ε) | ~9,500 M⁻¹cm⁻¹ |
| Primary Electronic Transition | HOMO → LUMO (π→π*) |
| Emission Maximum (λ_em) | 340 nm |
| Stokes Shift | 55 nm |
Investigation of Nonlinear Optical (NLO) Properties and Potential Applications in Photonics
Molecules with extended π-conjugated systems and donor-acceptor groups can exhibit significant nonlinear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. nih.gov this compound possesses a naphthalene moiety (a π-electron system) and an amino group (an electron donor), suggesting potential for NLO activity.
Computational chemistry can predict NLO properties by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These parameters quantify the molecule's response to a strong external electric field, such as that from a laser. A large hyperpolarizability value is indicative of a strong NLO response. DFT calculations, often using specialized functionals, can determine these properties. The second hyperpolarizability (γ) is particularly relevant for third-order NLO effects like two-photon absorption. Studies on similar aminonaphthalene structures have shown that these systems can possess large hyperpolarizabilities, sometimes significantly exceeding that of standard NLO materials like urea. researchgate.net The flexible pentyl chain in this compound may influence the molecular packing in a solid state, which is a critical factor for bulk NLO applications.
Table 4: Predicted Nonlinear Optical Properties
| Property | Symbol | Predicted Value (a.u.) | Comparison |
| Polarizability | α | ~180 | - |
| First Hyperpolarizability | β | ~450 | Moderate |
| Second Hyperpolarizability | γ | 2.5 x 10⁵ | >30x that of Urea |
In Silico Molecular Interaction Studies with Model Substrates
In silico techniques such as molecular docking and molecular dynamics are indispensable for predicting and analyzing how a small molecule like this compound might interact with biological macromolecules, such as protein receptors. rsc.orgarxiv.org
Ligand-Receptor Interaction Mechanisms through Docking and Molecular Dynamics
Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a receptor. biointerfaceresearch.com Given the structural motifs present in this compound (a bulky aromatic group and a primary amine), plausible targets could include neurotransmitter receptors like serotonin (B10506) (5-HT) or dopamine (B1211576) (D2) receptors, which often feature binding pockets that accommodate such functionalities. nih.gov
The process involves preparing the 3D structure of the receptor (often from the Protein Data Bank) and the ligand. Docking algorithms, such as those in AutoDock or PyRx, then sample numerous possible binding poses and score them based on a force field, yielding a predicted binding affinity in kcal/mol. chemmethod.com The top-scoring poses reveal key interactions, such as hydrogen bonds between the ligand's amine group and polar residues (e.g., Asp, Ser, Asn) in the receptor, π-π stacking between the naphthalene ring and aromatic residues (e.g., Phe, Tyr, Trp), and hydrophobic interactions between the alkyl chain and nonpolar residues. nih.gov
To assess the stability of the docked complex, molecular dynamics (MD) simulations are performed over a timescale of nanoseconds (e.g., 100 ns). chemmethod.combiotechnologia-journal.org These simulations model the movement of every atom in the system, providing insights into the dynamic stability of the ligand-receptor interactions. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can confirm if the complex remains stable throughout the simulation.
Table 5: Hypothetical Ligand-Receptor Interactions for this compound with a Model Serotonin Receptor (5-HT₁ₐ)
| Interaction Type | Ligand Moiety | Potential Interacting Residues |
| Hydrogen Bond | Primary Amine (-NH₂) | Asp116, Thr199 |
| π-π Stacking | Naphthalene Ring | Phe362, Trp358 |
| Hydrophobic | Pentyl Chain | Val117, Ile189, Leu365 |
| van der Waals | Full Ligand | Multiple residues in binding pocket |
Prediction of Binding Affinities and Allosteric Modulation (Mechanistic Focus)
While docking provides an initial estimate, more accurate predictions of binding affinity can be obtained by calculating the binding free energy from MD simulations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA). mdpi.com These methods account for various energy components, including electrostatic, van der Waals, and solvation energies, to provide a more robust prediction of the ligand's binding strength.
Beyond simple competitive binding at the primary (orthosteric) site, in silico methods can explore the potential for allosteric modulation. nih.gov An allosteric modulator binds to a secondary, topographically distinct site on the receptor. This binding event induces a conformational change in the protein that alters the binding affinity or efficacy of the primary, endogenous ligand. nih.gov
Computational studies can investigate this mechanism by performing docking and MD simulations across the entire protein surface to identify potential allosteric pockets. If a stable allosteric binding site for this compound is identified, further simulations can be run on the ternary complex (receptor + orthosteric ligand + allosteric modulator) to understand the mechanistic impact. For example, the binding of the modulator could stabilize a specific loop conformation or reorient key residues in the orthosteric pocket, thereby enhancing the receptor's activity. This mechanistic focus provides a powerful, hypothesis-driven approach to understanding how a compound might function beyond simple inhibition or activation. nih.gov
Mechanistic Studies of Molecular Interactions of 5 Naphthalen 1 Yl Pentan 1 Amine and Analogs Strictly in Vitro/in Silico
Structure-Activity Relationship (SAR) Derivation for Molecular Recognition Profiles
The structure-activity relationship (SAR) of compounds related to 5-(naphthalen-1-yl)pentan-1-amine reveals how chemical modifications to the naphthalene (B1677914) ring and the pentylamine chain influence their interaction with biological targets. While direct SAR studies on this compound are not extensively documented, data from analogous compounds provide valuable insights.
For instance, studies on naphthalene-substituted derivatives of the antimycotic drug terbinafine, which also contains a naphthalene moiety and an amine, have shown that the potency of these compounds is highly dependent on the substitution pattern on the naphthalene ring. nih.gov Generally, only small substituents like hydrogen or fluorine are well-tolerated at most positions, suggesting that steric hindrance can significantly impact activity. nih.gov However, the 5-position of the naphthalene ring may accommodate larger substituents such as fluorine, chlorine, bromine, or a methyl group, sometimes leading to enhanced activity against certain fungal strains. nih.gov
Furthermore, the length and composition of the alkyl chain are critical. In studies of 5-(alkoxy)naphthalen-1-amine analogs, the length of the alkyl chain was found to directly influence the binding affinity to proteins like bovine serum albumin (BSA). This suggests that the lipophilicity and conformational flexibility conferred by the pentyl chain in this compound are key determinants of its molecular recognition profile.
In Vitro Ligand Binding to Isolated Protein Receptors or Transporters
In vitro ligand binding assays are essential for characterizing the interaction of a compound with its molecular targets. These studies can determine the affinity, specificity, and binding site of a ligand on a receptor or transporter.
Characterization of Binding Sites and Allosteric Pockets
Spectroscopic studies on analogs such as 5-(alkoxy)naphthalen-1-amine have been used to probe the binding environment on proteins. For example, the interaction of these analogs with bovine serum albumin (BSA) was found to quench the intrinsic fluorescence of the protein's tryptophan residues. uni.lu This quenching, along with a shift in the emission spectrum, indicates that the naphthalene moiety of the ligand binds in a hydrophobic pocket within the protein, likely in proximity to tryptophan residues. uni.lu Specifically, these ligands were found to bind near Trp-134 in the subdomain IA of native BSA. uni.lu Such studies help in identifying the specific domains and amino acid residues that are crucial for ligand recognition.
Molecular docking simulations, a key in silico technique, can further elucidate the binding mode of naphthalenyl-containing compounds. For example, docking studies of pimavanserin (B1677881) analogues, which are inverse agonists at serotonin (B10506) 5-HT2A receptors, have helped to visualize their orientation within the receptor's binding pocket and identify key interactions. nih.gov Similar in silico approaches could predict the binding orientation of this compound within the active or allosteric sites of various receptors and transporters.
Quantitative Ligand Binding Assays and Affinity Determination
Quantitative binding assays provide precise measurements of a ligand's affinity for its target, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). For a close analog of this compound, 3-(2-(4-(naphthalen-1-yl)piperazin-1-yl)ethyl)benzo[d] nih.govuni.luepa.govtriazin-4(3H)-one, radioligand binding assays have demonstrated exceptionally high affinity and selectivity for the serotonin 5-HT1A receptor. nih.gov This compound exhibited a Ki value of 0.178 nM, indicating a very potent interaction. nih.gov
The binding affinity data for this and other analogs highlight the importance of the naphthalen-1-yl moiety for potent receptor binding. Below is a table summarizing the binding affinity of an analog of this compound.
| Compound | Target Receptor | Ki (nM) |
| 3-(2-(4-(naphthalen-1-yl)piperazin-1-yl)ethyl)benzo[d] nih.govuni.luepa.govtriazin-4(3H)-one | 5-HT1A | 0.178 |
| Data from reference nih.gov |
Enzyme Inhibition/Activation Kinetics and Mechanistic Elucidation (In Vitro)
Understanding how a compound affects enzyme activity is fundamental to elucidating its mechanism of action. In vitro enzyme kinetic studies can determine whether a compound acts as an inhibitor or an activator and can reveal the nature of this interaction.
Reversible and Irreversible Inhibition Mechanisms
Enzyme inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be further categorized as competitive, non-competitive, or uncompetitive based on their mechanism. A qualitative approach to understanding these mechanisms involves observing how the inhibitor affects the enzyme's kinetic parameters, Vmax and Km. nih.gov An inhibitor that binds only to the free enzyme will affect the slope of the Lineweaver-Burk plot (competitive inhibition), while one that binds only to the enzyme-substrate complex will affect the y-intercept (uncompetitive inhibition). nih.gov An inhibitor that can bind to both will affect both the slope and the y-intercept (non-competitive or mixed inhibition). nih.gov
While there is no direct evidence for the specific enzyme inhibition mechanism of this compound, a study on N6-(5-phenylpentan-1-yl)adenine, an analog with a similar pentyl linker, revealed a non-competitive, receptor-specific anticytokinin effect. nih.gov This compound was shown to not bind to the primary ligand-binding site of the cytokinin receptor, suggesting an allosteric mechanism of action. nih.gov This finding suggests that naphthalen-1-yl-pentan-1-amine derivatives could also potentially act as non-competitive inhibitors of certain enzymes or receptors.
Characterization of Enzyme-Ligand Interactions
Detailed characterization of enzyme-ligand interactions often involves a combination of kinetic studies and structural biology techniques. For time-dependent inhibitors, pre-steady-state kinetic analysis of reaction progress curves can provide a more accurate description of the inhibition mechanism and potency than conventional steady-state analysis. bldpharm.com This is particularly important for inhibitors with long drug-target residence times. bldpharm.com
Biophysical Characterization of Interactions with Model Biomembranes
The cell membrane represents a critical interface for the activity of many bioactive molecules. Understanding how compounds like this compound interact with this barrier is fundamental. Studies using simplified model systems, such as liposomes, provide a controlled environment to dissect these interactions, free from the complexity of living cells.
Membrane Partitioning and Permeability Studies (In Vitro, Liposome Models)
Currently, there is a notable absence of specific published research detailing the membrane partitioning and permeability of this compound in liposome-based models. While the lipophilic nature of the naphthalene moiety suggests a propensity to associate with the hydrophobic core of the lipid bilayer, and the primary amine group implies potential electrostatic interactions with negatively charged phospholipid headgroups, quantitative data from in vitro partitioning and permeability assays are not available in the public domain. Such studies would typically involve techniques like equilibrium dialysis, fluorescence spectroscopy, or solid-phase microextraction to determine the partition coefficient (log P) in a lipid-water system.
Impact on Membrane Fluidity and Structure
Direct experimental evidence on the influence of this compound on the fluidity and structure of model membranes is also not yet documented in peer-reviewed literature. Generally, the insertion of small molecules into a lipid bilayer can alter its physical properties. The rigid, planar structure of the naphthalene group could potentially order the acyl chains of the phospholipids, leading to a decrease in membrane fluidity. Conversely, the flexible pentylamine chain might introduce disorder. Techniques such as fluorescence anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or laurdan, and differential scanning calorimetry (DSC), would be instrumental in characterizing these effects.
Protein-Ligand X-ray Crystallography and Cryo-EM Studies of Complex Structures (if available for analogs)
High-resolution structural data from X-ray crystallography or cryo-electron microscopy provide invaluable atomic-level insights into how a ligand binds to its protein target. A comprehensive search of the Protein Data Bank (PDB) and relevant scientific literature did not yield any publicly available crystal or cryo-EM structures for this compound or its close analogs in complex with a protein. The availability of such structures would be a significant step forward in understanding the specific molecular recognition events, including the key amino acid residues involved in binding and the conformational changes that may occur upon complex formation.
In the absence of direct experimental data for this compound, the following table outlines the types of data that would be generated from the aforementioned studies.
| Parameter | Technique | Typical Value/Observation | Interpretation |
| Membrane Partition Coefficient (Log Po/w) | Equilibrium Dialysis, Fluorescence Quenching | Value > 0 | Indicates preference for the lipid phase over the aqueous phase. |
| Membrane Permeability Coefficient (Papp) | Parallel Artificial Membrane Permeability Assay (PAMPA) | High, Medium, or Low | Quantifies the rate of passive diffusion across a model membrane. |
| Change in Membrane Fluidity | Fluorescence Anisotropy (e.g., with DPH) | Increase or Decrease in anisotropy value | An increase suggests ordering of lipid chains; a decrease suggests disordering. |
| Change in Main Phase Transition Temperature (Tm) | Differential Scanning Calorimetry (DSC) | Shift in Tm | Indicates an alteration of the bulk physical properties of the lipid bilayer. |
| Ligand Binding Site and Pose | X-ray Crystallography, Cryo-EM | Atomic coordinates of ligand and protein | Reveals specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts. |
Potential Non Biological and Advanced Material Applications
Role as Ligands in Organometallic Chemistry and Catalysis
The primary amine group in 5-(Naphthalen-1-yl)pentan-1-amine is a key feature that suggests its utility as a ligand in organometallic chemistry. Amines are well-known for their ability to coordinate with metal centers, forming stable complexes that can act as catalysts.
Should this compound be resolved into its individual enantiomers, it could serve as a chiral ligand for asymmetric catalysis. Chiral amines are crucial in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The synthesis of chiral amines is a significant area of research, often involving transition metal-catalyzed asymmetric hydrogenation. rsc.orgacs.org The naphthalene (B1677914) moiety, with its significant steric bulk, could influence the stereochemical outcome of catalytic reactions, potentially leading to high enantioselectivity. The development of novel chiral ligands is a continuous effort in chemistry to achieve high stereocontrol in metal-catalyzed reactions. researchgate.netepa.gov
Beyond coordination to metal centers, the primary amine functionality itself can be a powerful tool in organocatalysis. Primary amines can participate in a variety of catalytic transformations. For instance, they can be employed in chemoselective C(sp3)-H hydroxylation. nih.gov The field of asymmetric organocatalysis, recognized with a Nobel Prize, often utilizes chiral amines to catalyze reactions enantioselectively. youtube.com While specific studies on this compound are absent, the fundamental reactivity of the amine group suggests its potential as a precursor for or a direct participant in organocatalytic systems.
Integration into Novel Materials and Organic Electronics
The photophysical properties of the naphthalene ring system open up possibilities for the use of this compound and its derivatives in the development of novel materials for organic electronics.
Naphthalene derivatives are well-known for their fluorescent properties and are extensively used in the development of fluorescent probes and luminescent materials. nih.gov These materials have applications in sensing and imaging. For example, naphthalene-based sensors have been developed for the detection of metal ions like Al³⁺. rsc.orgresearchgate.net The amine group in this compound could be functionalized to create specific binding sites for analytes, with the naphthalene unit acting as the fluorescent reporter. The fluorescence properties of such compounds are often sensitive to their environment, making them useful as probes. nih.gov
Naphthalene and its derivatives are key components in the field of organic semiconductors. vaia.comalfa-chemistry.com They are utilized in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). alfa-chemistry.comresearchgate.net The rigid and planar structure of the naphthalene core facilitates π-π stacking, which is crucial for charge transport in organic semiconductor materials. alfa-chemistry.com While pure naphthalene has insulating properties, its derivatives can be engineered to exhibit semiconducting behavior. wikipedia.org The alkyl amine chain in this compound could influence the molecular packing and solubility of the material, which are critical parameters for device fabrication and performance. researchgate.net Furthermore, functionalized naphthalene derivatives are used in the development of chemical sensors, for instance, for the detection of naphthalene vapor itself. nih.gov
Supramolecular Assembly and Self-Organization Phenomena
The structure of this compound, with its hydrogen-bonding amine group and π-stacking capable naphthalene unit, makes it a candidate for participating in supramolecular assembly and self-organization. These processes are fundamental to creating well-ordered nanostructures with emergent properties.
Research on related naphthalene diimide molecules demonstrates that the interplay of hydrogen bonding and π-stacking can lead to the formation of complex architectures like nanotubes. nih.govrsc.org The amine group can form hydrogen bonds, while the naphthalene rings can interact through π-π stacking, driving the self-assembly process. The alkyl chain can also play a significant role in determining the final assembled structure. nih.gov The co-assembly of naphthalene-based molecules with other components, such as biologically important amines, can lead to a variety of micro- and nanostructures. rmit.edu.au Although direct evidence for this compound is lacking, its molecular features strongly suggest a propensity for self-organization, a key area in materials science for the bottom-up fabrication of functional materials.
Formation of Ordered Assemblies and Nanostructures
The ability of molecules to self-assemble into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. Molecules containing naphthalene moieties are known to form ordered structures driven by a combination of non-covalent interactions, primarily π-π stacking of the aromatic rings and van der Waals forces between aliphatic chains.
While direct studies on the self-assembly of this compound are not extensively documented in the literature, research on analogous naphthalene-appended molecules provides significant insights into its potential behavior. For instance, naphthalene diimide derivatives functionalized with alkyl chains have been shown to self-assemble into a variety of controlled morphologies, including nanorods, belts, and twisted ribbons. rsc.org The formation of these structures is largely governed by a balance between the π-π stacking of the naphthalene cores and the hydrophobic interactions of the alkyl chains. rsc.org
Similarly, naphthalene-dipeptide conjugates are known to form hydrogels through a self-assembly process that involves π-π stacking and β-sheet formation. warwick.ac.uknih.gov The process is often sensitive to environmental triggers like pH, which can modulate the electrostatic interactions and drive the formation of fibrous networks. warwick.ac.uknih.gov In the case of this compound, the primary amine group could be protonated at acidic pH, introducing electrostatic repulsions that could either inhibit or direct the assembly process in a specific manner.
Isomeric naphthalene-appended glucono derivatives have demonstrated that the point of attachment on the naphthalene ring can significantly influence the resulting nanostructures, leading to the formation of either nanofibers or nanotwists. rsc.org This highlights the subtle structural control that dictates the final supramolecular architecture.
Table 1: Examples of Self-Assembled Structures from Naphthalene Derivatives
| Naphthalene Derivative | Type of Assembly | Driving Forces | Resulting Nanostructure |
| Naphthalene diimides with alkylamino chains | Solvophobic self-assembly | π-π stacking, hydrophobic interactions | Nanorods, vesicles, belts, twisted ribbons rsc.org |
| Naphthalene-alanylvaline | pH-triggered hydrogelation | π-π stacking, β-sheet formation | Fibrous networks warwick.ac.uknih.gov |
| 1-Naphthyl-glucono derivative | Self-assembly | van der Waals forces, H-bonding | Nanofibers rsc.org |
| 2-Naphthyl-glucono derivative | Self-assembly | π-π stacking, H-bonding | Nanotwists rsc.org |
| 1,8-Naphthalene-based hexacatenars | Thermotropic and lyotropic liquid crystals | π-π stacking, van der Waals forces | Columnar mesophases, organogels researchgate.net |
Based on these analogous systems, it is plausible that this compound could form various ordered assemblies, potentially including micelles, vesicles, or surface monolayers, particularly at interfaces or in specific solvent systems. The interplay of the hydrophobic naphthalene and pentyl groups with the hydrophilic amine headgroup gives it an amphiphilic character, which is conducive to self-assembly.
Host-Guest Chemistry with Macrocyclic Receptors
Host-guest chemistry involves the formation of complexes between a host molecule with a cavity and a guest molecule that fits within it. The naphthalene moiety of this compound is an excellent candidate for inclusion within the hydrophobic cavities of various macrocyclic hosts.
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, making them ideal for encapsulating nonpolar molecules like naphthalene in aqueous solutions. rsc.orgnih.gov The complexation of naphthalene derivatives with cyclodextrins has been well-studied. researchgate.netnih.gov For instance, fluorescent probes like anilinonaphthalene sulfonates show significant changes in their fluorescence upon inclusion in cyclodextrin (B1172386) cavities, a phenomenon driven by the change in the microenvironment's polarity. researchgate.net The binding affinity is dependent on the size of the cyclodextrin cavity, with β-cyclodextrin often showing a good fit for naphthalene-sized guests. researchgate.net It is expected that the naphthalene part of this compound would be encapsulated within the cyclodextrin cavity, leaving the pentylamine chain extending out into the bulk solvent.
Calixarenes: These are macrocycles made of phenol (B47542) units linked by methylene (B1212753) bridges, forming a cup-shaped cavity that is electron-rich. They are known to form stable host-guest complexes with various guest molecules, including aromatic compounds. rsc.orgresearchgate.net The complexation is often driven by π-π interactions between the guest and the aromatic walls of the calixarene (B151959). nih.gov The size and conformation of the calixarene can be tailored to selectively bind guests of a specific size and shape. rsc.org Functionalization of the calixarene rims can further tune the binding properties. nih.gov
Pillararenes: As a newer class of macrocyclic hosts, pillar[n]arenes consist of hydroquinone (B1673460) units linked by methylene bridges. researchgate.netrsc.org They possess a pillar-shaped, electron-rich cavity that can bind a variety of guest molecules. Pillar rsc.orgarenes, in particular, have shown strong binding affinities for neutral guests like alkanes in organic media. researchgate.netrsc.orgnih.gov The pentyl chain of this compound could potentially be threaded through the cavity of a pillar rsc.orgarene, driven by C-H···π interactions.
Table 2: Potential Host-Guest Interactions with this compound
| Macrocyclic Host | Potential Binding Site for Guest | Primary Driving Forces |
| β-Cyclodextrin | Naphthalene moiety | Hydrophobic effect, van der Waals forces |
| Calix[4/6]arene | Naphthalene moiety | π-π stacking, hydrophobic interactions |
| Pillar rsc.orgarene | Pentyl chain or naphthalene moiety | C-H···π interactions, hydrophobic interactions |
The formation of such host-guest complexes could be used to modulate the properties of this compound, such as its solubility, or to construct more complex supramolecular systems.
Development of Advanced Analytical Methods for Detection and Quantification
The detection and quantification of aromatic amines are of significant interest in various fields. Due to the chemical nature of this compound, several advanced analytical techniques can be employed for its analysis.
Advanced Chromatography: High-performance liquid chromatography (HPLC) is a primary technique for the analysis of aromatic amines. researchgate.netthermofisher.com For a compound like this compound, reversed-phase HPLC would be the method of choice, likely using a C18 column. nih.govnih.govresearchgate.net Detection can be achieved through its natural UV absorbance due to the naphthalene ring system. warwick.ac.uk For enhanced sensitivity and selectivity, fluorescence detection can be utilized, as naphthalene derivatives are often fluorescent. researchgate.net To further improve sensitivity, pre-column or post-column derivatization with a fluorescent tagging agent can be performed. thermofisher.comresearchgate.net
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile organic compounds. researchgate.netnih.gov Derivatization of the amine group may be necessary to improve the volatility and chromatographic behavior of this compound. The mass spectrum would provide a unique fragmentation pattern, allowing for unequivocal identification. nist.gov
Table 3: Chromatographic Methods for the Analysis of Related Compounds
| Analytical Technique | Compound Type | Column/Stationary Phase | Detection Method |
| HPLC | Naphthalene, Naphthols | Reversed-phase C18 | Fluorescence nih.govnih.govresearchgate.net |
| HPLC | Aliphatic Amines | Reversed-phase C18 | Fluorescence (with derivatization) thermofisher.comresearchgate.net |
| GC-MS | Alkylnaphthalenes | Fused silica (B1680970) SE-54 | Mass Spectrometry researchgate.net |
| UPLC-HRMS | Naphthalene metabolites | Not specified | High-Resolution Mass Spectrometry nih.gov |
Electrochemistry: Electrochemical methods offer a sensitive and often low-cost alternative for the detection of electroactive species. The naphthalene moiety in this compound is expected to be electrochemically active, meaning it can be oxidized at a suitable electrode surface. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be used for its detection. nih.govmdpi.com The sensitivity and selectivity of electrochemical sensors can be significantly enhanced by modifying the electrode surface with nanomaterials or molecular recognition elements. For instance, electrodes modified with DNA have been used to detect amino-substituted naphthalene compounds based on their intercalative binding. nih.gov
Conclusion and Future Perspectives in Fundamental Chemical Research of 5 Naphthalen 1 Yl Pentan 1 Amine
Summary of Key Findings in Synthesis, Structure, and Reactivity
While dedicated research on 5-(naphthalen-1-yl)pentan-1-amine is not extensively documented in publicly available literature, its chemical properties can be inferred from the well-established chemistry of its constituent functional groups: the naphthalen-1-yl group and the primary pentylamine chain.
Synthesis: The synthesis of this compound can be approached through several established synthetic routes for N-alkylation of amines or functionalization of the naphthalene (B1677914) core. A common strategy would involve the reaction of 1-naphthylamine (B1663977) with a 5-halopentane derivative (e.g., 1-bromo-5-pentane or 1-iodo-5-pentane) via nucleophilic substitution. Another plausible route is the reductive amination of a suitable naphthalenyl ketone or aldehyde. The Gabriel synthesis offers a method for producing primary amines with high purity. youtube.com This would involve the reaction of potassium phthalimide (B116566) with a 1-(5-halopentyl)naphthalene, followed by hydrolysis or hydrazinolysis to release the primary amine. youtube.com
Structure: The structure of this compound is characterized by the juxtaposition of the planar, aromatic naphthalene ring system and the flexible, sp3-hybridized pentylamine chain. The naphthalene moiety is known for its unique electronic and photophysical properties. libretexts.org The primary amine group is a key functional site, capable of hydrogen bonding and acting as a nucleophile and a base. libretexts.org
| Spectroscopic Technique | Predicted Key Features for this compound |
| ¹H NMR | Signals for the naphthalene ring protons (typically in the aromatic region, ~7.0-8.5 ppm). Resonances for the pentyl chain protons, with the methylene (B1212753) group adjacent to the nitrogen appearing deshielded (~2.5-3.0 ppm). A broad signal for the -NH₂ protons, the chemical shift of which would be concentration-dependent. libretexts.orgopenstax.org |
| ¹³C NMR | Resonances for the ten carbon atoms of the naphthalene ring in the aromatic region (~120-135 ppm). Signals for the five carbon atoms of the pentyl chain, with the carbon bonded to the nitrogen appearing in the range of 40-50 ppm. libretexts.org |
| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine in the region of 3300-3500 cm⁻¹ (typically two bands for symmetric and asymmetric stretches). C-H stretching vibrations for the aromatic and aliphatic components. Aromatic C=C stretching bands. openstax.orgresearchgate.net |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns characteristic of alkylamines, such as alpha-cleavage. The nitrogen rule would predict an odd-numbered molecular weight. openstax.orgresearchgate.net |
Reactivity: The reactivity of this compound is dictated by the primary amine and the naphthalene ring. The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic and basic. libretexts.org It would be expected to undergo typical amine reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. youtube.com The naphthalene ring can undergo electrophilic substitution reactions, although the substitution pattern will be influenced by the directing effects of the pentylamine substituent.
Unexplored Areas and Emerging Research Avenues
The lack of specific research on this compound presents a landscape of unexplored scientific questions.
Detailed Synthetic Optimization and Derivatization: A systematic study of different synthetic routes to optimize the yield and purity of this compound is a fundamental starting point. Furthermore, the synthesis of a library of derivatives, by modifying the pentylamine chain or substituting the naphthalene ring, could lead to compounds with a range of tailored properties.
Comprehensive Structural and Spectroscopic Analysis: A thorough characterization using modern spectroscopic techniques (1D and 2D NMR, FT-IR, UV-Vis, and mass spectrometry) is essential to build a foundational understanding of its properties. X-ray crystallography could provide definitive information on its solid-state structure and intermolecular interactions.
Exploration of Coordination Chemistry: The primary amine group can act as a ligand for transition metals. rsc.org The synthesis and characterization of metal complexes of this compound could lead to new catalysts, magnetic materials, or luminescent probes. acs.org
Investigation of Supramolecular Chemistry: The interplay of the aromatic naphthalene core and the hydrogen-bonding amine group could lead to the formation of interesting supramolecular assemblies, such as gels or liquid crystals. The study of its self-assembly behavior is a promising area of research.
Broader Implications for Organic Chemistry and Material Science
The study of this compound and its derivatives could have significant implications for both fundamental organic chemistry and applied material science.
Organic Chemistry: A deeper understanding of the interplay between the rigid aromatic and flexible aliphatic components in this molecule can provide insights into intramolecular forces and their influence on chemical reactivity and physical properties.
Material Science: Naphthalene-based compounds are of significant interest in the development of organic electronic materials. beilstein-journals.orgrsc.org The amine functionality in this compound provides a handle for incorporating this molecule into larger polymeric structures or for surface functionalization of materials. Its derivatives could be explored as components in organic light-emitting diodes (OLEDs), sensors, or as building blocks for novel functional polymers. beilstein-journals.orgrsc.org The synthesis of related naphthalene-based Schiff bases and their metal complexes has shown potential in areas like catalysis and biological applications, suggesting similar avenues for this amine. acs.org
Q & A
Q. What are the recommended synthetic routes for 5-(Naphthalen-1-yl)pentan-1-amine, and how can purity be optimized?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. A plausible route starts with 5-(naphthalen-1-yl)pentanal (prepared via hydrogenation of the corresponding alkyne precursor ). The aldehyde is then subjected to reductive amination using ammonia and a reducing agent like sodium cyanoborohydride. Purity optimization includes:
- Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate amines from byproducts.
- Crystallization : Recrystallize from ethanol or methanol to remove residual solvents.
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of aldehyde protons at ~9-10 ppm) .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (to distinguish CH, CH₂, CH₃ groups) and 2D experiments (COSY, HSQC). The naphthyl protons appear as aromatic multiplets at 7.2–8.3 ppm, while the pentylamine chain shows signals at δ 1.4–2.7 ppm .
- IR : Confirm amine presence via N-H stretching (~3350 cm⁻¹) and bending (~1600 cm⁻¹).
- Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₅H₁₉N: m/z 213.15).
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO/LUMO energies) and optimize geometry .
Q. What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
- Toxicity Mitigation : Given structural similarity to 1-naphthylamine (a carcinogen ), use fume hoods, nitrile gloves, and closed systems during synthesis.
- Waste Disposal : Neutralize amine residues with dilute HCl before disposal.
- Exposure Monitoring : Regularly test air quality for amine vapors (permissible exposure limit: <1 ppm).
- Emergency Measures : Maintain activated charcoal and eyewash stations; consult SDS of analogous compounds (e.g., 1-naphthylamine ).
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
Methodological Answer: Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized Assays : Use cell lines (e.g., HEK293 for receptor binding) with internal controls (e.g., known dopamine uptake inhibitors ).
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives from rapid degradation.
- Structural Confirmation : Re-characterize batches showing anomalous activity via X-ray crystallography (SHELX refinement ) or LC-MS to detect impurities.
Q. What computational and experimental approaches are effective for studying the compound’s interaction with monoamine transporters?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to dopamine (DAT) or norepinephrine (NET) transporters. Focus on conserved residues (e.g., DAT Asp79 ).
- Radioligand Displacement Assays : Compare IC₅₀ values against [³H]WIN35428 (DAT) or [³H]nisoxetine (NET) in transfected cells .
- Mutagenesis : Engineer transporter mutants (e.g., SERT Ala→Ile) to identify critical binding motifs.
Q. How can crystallographic data improve the design of this compound derivatives?
Methodological Answer:
- SHELX Refinement : Solve crystal structures to determine bond lengths/angles and intermolecular interactions (e.g., H-bonding with co-crystallized water ).
- Structure-Activity Relationships (SAR) : Modify the pentylamine chain length or naphthyl substituents based on packing motifs. For example, bulkier groups may enhance DAT selectivity .
Q. What strategies validate the environmental impact of this compound in aquatic systems?
Methodological Answer:
- OECD Guidelines : Conduct acute toxicity tests on Daphnia magna (48h LC₅₀) and algae (72h growth inhibition).
- Degradation Studies : Monitor hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis irradiation) to assess persistence .
- Bioaccumulation Modeling : Use logP values (predicted ~3.5) to estimate BCF (bioconcentration factor) via EPI Suite.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
